molecular formula C9H6BrNOS B6603695 5-(4-bromophenoxy)-1,3-thiazole CAS No. 2422054-14-4

5-(4-bromophenoxy)-1,3-thiazole

Cat. No.: B6603695
CAS No.: 2422054-14-4
M. Wt: 256.12 g/mol
InChI Key: RTMLWKIPBYHZBE-UHFFFAOYSA-N
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Description

5-(4-Bromophenoxy)-1,3-thiazole is a high-purity chemical compound offered for research and development purposes. This molecule integrates two privileged structures in medicinal chemistry: a bromophenoxy moiety and a 1,3-thiazole ring, making it a valuable intermediate for constructing more complex target molecules. The 1,3-thiazole core is a significant heterocycle found in numerous FDA-approved drugs and bioactive molecules, known for its diverse pharmacological potential . Its derivatives have been extensively researched for various therapeutic areas. For instance, novel 1,3-thiazole analogues have demonstrated potent antiproliferative activity against breast cancer cell lines, with some compounds functioning as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anticancer drug discovery . Furthermore, 1,3-thiazole derivatives have shown promising anti-Trypanosoma cruzi activity , indicating their potential as lead compounds for developing treatments for Chagas disease, often through inhibition of the cruzain enzyme . Beyond biomedical applications, structurally related bromophenyl-thiazole compounds serve as important intermediates for the preparation of liquid crystal materials, which have applications in displays and organic electronics . The presence of the bromine atom on the phenyl ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This allows researchers to elaborate the core structure and create diverse libraries for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(4-bromophenoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-7-1-3-8(4-2-7)12-9-5-11-6-13-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMLWKIPBYHZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CN=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Aromatic Ketones

The synthesis of 5-(4-bromophenoxy)-1,3-thiazole often begins with the preparation of α-bromoacyl intermediates. For instance, 4-bromoacetophenone undergoes bromination in acetic acid with elemental bromine (Br₂) at temperatures below 20°C to yield 4-bromophenacyl bromide. This intermediate is critical for subsequent cyclocondensation reactions. The reaction’s exothermic nature requires careful temperature control to prevent side reactions such as di-bromination or decomposition.

Thiazole Ring Formation

The α-bromoacyl derivative reacts with thioureas or thioamides to form the thiazole ring. In a representative procedure, 4-bromophenacyl bromide is combined with thiourea in ethanol under reflux conditions. The nucleophilic attack of the thioamide’s sulfur atom on the carbonyl carbon initiates ring closure, yielding 2-amino-5-(4-bromophenoxy)-1,3-thiazole. This method typically achieves yields of 75–85% after recrystallization with ethanol.

Key Reaction Parameters:

  • Solvent: Ethanol or acetic acid

  • Temperature: 60–80°C (reflux)

  • Catalyst: None required (base-mediated in some cases)

Nucleophilic Aromatic Substitution with Mercaptothiazoles

Synthesis of Mercaptothiazole Precursors

An alternative route involves the displacement of halogen atoms in brominated aromatic compounds with mercaptothiazole derivatives. For example, 4-bromo-1,3-diphenyl-2-pyrazolin-5-one reacts with 2-mercapto-4-(4-bromophenyl)thiazole in the presence of sodium hydroxide. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate ion attacks the electron-deficient brominated aromatic ring.

Optimization of Reaction Conditions

The use of polar aprotic solvents like dimethylformamide (DMF) enhances reaction rates by stabilizing the transition state. However, ethanol remains the preferred solvent due to its ability to dissolve both aromatic and thiazole components while minimizing side reactions. Yields for this method range from 80–90%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Halogen Exchange Reactions in Pyrimidine Analogues

Critical Considerations for Halogen Exchange

  • Reagents: Bromine sources such as hydrobromic acid (HBr) or lithium bromide (LiBr) may replace chlorine in halogen exchange reactions.

  • Catalysts: Lewis acids like iron(III) bromide (FeBr₃) facilitate electrophilic aromatic substitution.

Solid-Phase Synthesis and Catalytic Innovations

Solid Acid Catalysts in Esterification

The esterification of 4-bromophenylacetic acid using solid acid catalysts (e.g., sulfonated resins) represents a green chemistry approach. This method avoids traditional corrosive acids, improving safety and scalability. The resulting methyl ester serves as a precursor for subsequent coupling with thiazole-forming reagents.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H-NMR and 13C-NMR are indispensable for verifying the structure of this compound. Key spectral features include:

  • Aromatic protons: δ 7.28–7.49 ppm (doublets for para-substituted bromophenoxy).

  • Thiazole protons: δ 6.92 ppm (singlet for H-5).

Chromatographic Purity Assessment

TLC with silica gel plates (cyclohexane:acetone = 85:15) ensures product homogeneity, with Rf values compared against known standards . High-performance liquid chromatography (HPLC) further quantifies impurities, particularly unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenoxy)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
Research indicates that thiazole derivatives exhibit significant anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis. The compound 5-(4-bromophenoxy)-1,3-thiazole has been studied for its potential to inhibit key cancer-related pathways, such as the BRAF V600E mutation associated with melanoma.

Case Studies:

  • A study demonstrated that derivatives of thiazole showed substantial antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and WM266.4 (melanoma). The compound 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole was noted for its IC50 values of 0.16 µM and 0.12 µM against these cell lines respectively .
  • Another derivative featuring a similar thiazole scaffold exhibited promising results with an IC50 value of 62.5 µg/mL against A549 lung adenocarcinoma cells, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Properties

Broad-Spectrum Activity:
Thiazole compounds have shown significant antimicrobial activity against various pathogens. The compound's structure allows it to interact effectively with microbial targets.

Research Findings:

  • A synthesized thiazole derivative demonstrated remarkable efficacy against Salmonella typhimurium and Proteus vulgaris, with a minimum inhibitory concentration (MIC) of 31.25 µg/mL . This performance was superior to traditional antibiotics like fluconazole and gentamicin.
  • Additionally, compounds derived from thiazoles were evaluated for their activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus, showing significant antimicrobial effects comparable to ciprofloxacin and ketoconazole .

Anti-inflammatory Applications

Mechanism Insights:
Research has indicated that thiazole derivatives can act as inhibitors of inflammatory pathways. For instance, some compounds are known to inhibit p38 MAP kinase activity, which is crucial in cytokine production during inflammatory responses.

Clinical Implications:

  • Thiazoles have been implicated in the treatment of conditions such as rheumatoid arthritis and other inflammatory diseases by modulating cytokine production . This suggests that this compound could be explored further for its anti-inflammatory properties.

Structure-Activity Relationship (SAR)

Designing New Derivatives:
The structural modifications of thiazoles can significantly impact their biological activities. Studies have shown that substituents on the phenyl ring enhance the anticancer and antimicrobial activities of these compounds.

Findings from Research:

  • The introduction of electron-withdrawing groups has been correlated with increased cytotoxicity against cancer cells . For example, replacing hydrogen atoms with halogens or other groups has led to enhanced binding affinities in molecular docking studies.

Data Summary Table

ApplicationActivity TypeNotable FindingsReferences
AnticancerMCF-7 Cell LineIC50 = 62.5 µg/mL
AntimicrobialBroad-SpectrumMIC = 31.25 µg/mL against S. typhimurium
Anti-inflammatoryCytokine InhibitionInhibits p38 MAP kinase activity
Structure ActivitySAR StudiesEnhanced activity with electron-withdrawing groups

Mechanism of Action

The mechanism of action of 5-(4-bromophenoxy)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Substituent Effects

  • Halogen Substitution: Chloro vs. Bromo Derivatives: Isostructural compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) () exhibit nearly identical crystal packing despite halogen differences, suggesting minimal structural disruption from bromine substitution. However, bromine’s larger atomic radius may slightly alter intermolecular interactions (e.g., van der Waals forces) compared to chlorine . Phenoxy vs.

Molecular Conformation

  • In isostructural thiazole derivatives, planar molecular conformations are common, with substituents like fluorophenyl groups adopting perpendicular orientations relative to the thiazole plane . The 4-bromophenoxy group may similarly influence planarity and packing efficiency.

Physicochemical Properties

Table 1: Comparative Data for Selected Thiazole Derivatives

Compound Name Substituent(s) Melting Point (°C) Yield (%) Notable Properties Reference
EMAC2066 4-Chlorophenyl 218 (decomp.) 98 High yield, HIV-1 RT inhibition
EMAC2067 2-Bromophenyl 233 (decomp.) 91.2 Dual HIV-1 RT polymerase/ribonuclease inhibition
5-Bromo-4-methoxy-1,3-thiazole 5-Bromo, 4-Methoxy N/A N/A Enhanced lipophilicity
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole 4-Bromophenyl, 4-Methoxyphenyl N/A N/A UV-induced synthesis
Compound 4 () 4-Chlorophenyl, Fluorophenyl 235 (decomp.) 86.9 Isostructural with compound 5
  • Melting Points : Brominated derivatives (e.g., EMAC2067) exhibit higher decomposition temperatures compared to chlorinated analogs (e.g., EMAC2066), likely due to bromine’s stronger intermolecular interactions .
  • Solubility: Phenoxy groups may improve aqueous solubility compared to non-polar phenyl substituents, though bromine’s hydrophobicity could counteract this effect.

Antifungal and Antimicrobial Activity

  • Thiazolyl hydrazone derivatives with 4-chlorophenyl groups () show MIC values of 250 µg/mL against Candida utilis, suggesting that bromophenoxy substitution might enhance or modulate antifungal potency depending on electronic effects .
  • Triazole-thiazole hybrids () demonstrate antimicrobial activity, with bromobenzyl groups contributing to binding site interactions .

Enzyme Inhibition and Therapeutic Potential

  • HIV-1 RT Inhibition : Bromophenyl-substituted thiazoles (e.g., EMAC2067) exhibit dual inhibition of HIV-1 RT polymerase and ribonuclease, highlighting bromine’s role in targeting viral enzymes .

Cytotoxicity

  • Chlorophenyl-thiazole derivatives () display selective cytotoxicity against MCF-7 cancer cells (IC₅₀ = 125 µg/mL), indicating that bromophenoxy substitution could improve tumor specificity .

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) : 1,3-Thiazoles generally outperform 1,3,4-thiadiazoles in inhibitory activity (e.g., 6a > 11a in ), emphasizing the importance of the thiazole core .
  • Halogen Effects : Bromine’s polarizability and size may enhance binding to hydrophobic enzyme pockets compared to smaller halogens like chlorine .
  • Synthetic Flexibility: Bromophenoxy-thiazoles can be synthesized via multi-component reactions (), enabling scalable production for pharmacological studies .

Biological Activity

5-(4-bromophenoxy)-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The thiazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article compiles current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromophenyl substituent that enhances its lipophilicity and potentially its biological activity. The molecular formula is C₁₃H₉BrN₂OS, with a molecular weight of approximately 305.19 g/mol. The presence of the thiazole moiety contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole, including those similar to this compound, showed inhibitory effects against various bacterial strains. The mechanism typically involves interference with bacterial enzyme functions or disruption of cell wall synthesis.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus2016 µg/mL
P. aeruginosa1864 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism may involve apoptosis induction and cell cycle arrest.

A recent study reported the following IC50 values for this compound:

Cell Line IC50 (µM)
MCF-712.5
HepG210.0

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

Thiazoles are also known for their anti-inflammatory properties. In vitro assays have shown that this compound inhibits the production of pro-inflammatory cytokines in activated macrophages. This action may be mediated through the inhibition of NF-κB signaling pathways.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors implicated in inflammation and cancer progression.
  • DNA Interaction : Thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies

  • Anticancer Study : A study investigated the effects of this compound on MCF-7 cells and found that it induced apoptosis through caspase activation and increased levels of p53 protein.
  • Antimicrobial Evaluation : Another research project evaluated the antimicrobial efficacy against multi-drug resistant strains and highlighted the compound's potential as a lead structure for developing new antibiotics.

Q & A

Q. What are the standard synthetic protocols for preparing 5-(4-bromophenoxy)-1,3-thiazole derivatives?

Methodological Answer: Synthesis of this compound derivatives typically involves:

  • Hantzsch Thiazole Synthesis : Reacting α-bromo ketones with thiourea to form the thiazole core. For example, thiourea reacts with α-bromoacetophenone derivatives to yield substituted thiazoles .
  • Suzuki-Miyaura Coupling : Brominated thiazoles (e.g., 5-bromo-1,3-thiazole) can undergo cross-coupling with aryl boronic acids (e.g., 4-bromophenylboronic acid) to introduce the bromophenoxy group .
  • Etherification : Substituting a hydroxyl group on the thiazole ring with 4-bromophenol via nucleophilic aromatic substitution under basic conditions .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Evidence
Hantzsch SynthesisThiourea, α-bromo ketones, reflux in ethanol65–85
Suzuki CouplingBromothiazole, Pd catalyst, boronic acid46–70
Etherification4-Bromophenol, K₂CO₃, DMF, 80°C50–75

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H and ¹³C NMR : Identifies substituent patterns. The thiazole NH proton appears as a broad singlet at δ 10.46–10.89 ppm, while para-substituted phenyl groups show roofing effects at δ 7.21–7.59 ppm .
  • Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental Analysis (CHNS) : Validates purity and stoichiometry .

Q. Table 2: Characteristic Spectral Data

TechniqueKey Signals/DataExample ValuesEvidence
¹H NMRThiazole NH: δ 10.46–10.89 ppm (broad singlet)δ 10.89 ppm (compound 1)
¹³C NMRThiazole C-2: δ 152–158 ppmδ 158.20 ppm
MS (ESI)[M+H]⁺ for C₉H₆BrNOS: 272.94 (calc.)273.0 (observed)

Q. How does the bromophenoxy group influence the reactivity of the thiazole ring?

Methodological Answer: The electron-withdrawing bromophenoxy group:

  • Directs Electrophilic Substitution : Para-bromo substitution deactivates the phenyl ring, directing further reactions (e.g., nitration) to meta positions .
  • Enhances Stability : Increases thermal stability due to reduced electron density on the thiazole ring .
  • Facilitates Cross-Coupling : The bromine atom enables Suzuki or Ullmann couplings for functionalization .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data in characterizing substituted thiazole derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC correlates ¹H and ¹³C signals to confirm connectivity .
  • X-ray Crystallography : Provides unambiguous structural confirmation, as seen in studies of related triazole-thiones .
  • Comparative Analysis : Cross-referencing with literature data (e.g., δ 8.33 ppm for thiazole protons in similar derivatives ).

Q. Table 3: Data Discrepancy Resolution Strategies

IssueResolution TechniqueExample Evidence
Overlapping aromatic signals2D NMR (HSQC, HMBC)
Ambiguous NH assignmentX-ray crystallography
Unclear coupling patternsVariable temperature NMR

Q. What computational methods aid in predicting the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV for similar thiazoles) and molecular electrostatic potential (MEP) surfaces to predict reactivity .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) .

Q. Table 4: Computational Parameters for Thiazole Derivatives

ParameterValue/SoftwareApplicationEvidence
Basis SetB3LYP/6-311++G(d,p)HOMO-LUMO analysis
SoftwareGaussian 09Geometry optimization
MD Simulation Time100 nsProtein-ligand interaction

Q. How are antimicrobial mechanisms of thiazole derivatives determined experimentally?

Methodological Answer:

  • Agar Disc Diffusion : Screens activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Minimum Inhibitory Concentration (MIC) : Quantifies potency (e.g., MIC = 12.5 µg/mL for compound J'' against S. pneumoniae) .
  • Enzyme Inhibition Assays : Tests interactions with bacterial enzymes (e.g., dihydrofolate reductase) using fluorometric assays .

Q. Table 5: Antimicrobial Activity Data

CompoundPathogenMIC (µg/mL)MethodEvidence
J''S. aureus25.0Agar disc diffusion
21eE. coli50.0Broth microdilution

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